Zinc iodide

Overview

Description

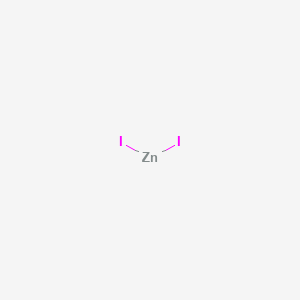

Zinc iodide is a faint yellow solid that readily absorbs water . It is a reducing agent and when oxidized, it produces iodine . It is used as a Lewis acid for organic conversion . It can be synthesized using metallic zinc with an aqueous iodine solution .

Synthesis Analysis

This compound can be synthesized by the direct reaction of zinc and iodine in water or in refluxing ether . An alternative method of synthesizing this compound involves a double replacement reaction where barium iodide reacts with zinc sulfate to produce this compound .

Molecular Structure Analysis

The structure of solid ZnI2 is unusual relative to the dichloride. While zinc centers are tetrahedrally coordinated, as in ZnCl2, groups of four of these tetrahedra share three vertices to form “super-tetrahedra” of composition {Zn4I10}, which are linked by their vertices to form a three-dimensional structure .

Chemical Reactions Analysis

This compound reacts with bases to make zinc hydroxide . It also interacts with strong bases, such as sodium hydroxide, to form zinc hydroxide and sodium iodide .

Physical And Chemical Properties Analysis

This compound is a colorless solid that dissolves in water . It is a reducing agent and when it is oxidized it makes iodine . The molecular formula of this compound is ZnI2 .

Scientific Research Applications

Biomedical Applications of Zinc Oxide Nanoparticles

Zinc oxide nanoparticles (ZnO NPs) have shown significant potential in biomedical research due to their anticancer and antimicrobial activities. These nanoparticles are capable of generating reactive oxygen species (ROS) and inducing apoptosis. They are also utilized as drug carriers, enhancing the delivery of drugs to targeted sites while minimizing toxicity and off-target effects (Mishra et al., 2017). Similarly, another study highlights ZnO NPs' excellent biocompatibility and low toxicity, making them useful in anticancer and antibacterial applications. These nanoparticles also play a role in antidiabetic treatment and bioimaging due to their luminescent properties (Jiang et al., 2018).

Photocatalytic Applications

Zinc oxide, when sensitized with silver iodide (AgI), forms nanoparticles that act as effective photocatalysts under visible light. These have been used for the decolorization of dyes, with notable efficiency in removing chemical oxygen demand (COD) and total organic carbon (TOC) from contaminated sources (Vignesh et al., 2012).

Energy Storage

Zinc-iodide batteries represent a promising energy-storage resource. A study explored a metal–organic framework as an ionic sieve membrane for aqueous zinc–iodide batteries, enhancing their lifespan and performance (Yang et al., 2020). Additionally, carboxymethyl cellulose-based polyelectrolytes have been evaluated for use in zinc-iodine batteries, proving their effectiveness as cation exchange membranes (Tangthuam et al., 2020).

Nanotechnology in Medicine

ZnO nanostructures have garnered interest for their application in tissue engineering. Their ability to promote cell growth, proliferation, and differentiation, particularly in osteogenesis and angiogenesis, makes them suitable for biomedical applications (Laurenti & Cauda, 2017).

Zinc Iodide in Sensory Perception

Interestingly, this compound plays a role in human taste perception. It has been found to inhibit the perception of sweetness and bitterness, affecting the sensory qualities of foods and oral care products (Keast, 2003).

Mechanism of Action

Target of Action

Zinc iodide (ZnI2) is an inorganic compound that primarily targets iodine and zinc receptors in various biochemical processes . It is often used in industrial applications and organic synthesis .

Mode of Action

This compound can be prepared by the direct reaction of zinc and iodine in water or in refluxing ether . In its solid state, it forms a unique structure where zinc centers are tetrahedrally coordinated . In aqueous solution, various forms such as Zn(H2O)62+, [ZnI(H2O)5]+, tetrahedral ZnI2(H2O)2, ZnI3(H2O)−, and ZnI42− have been detected .

Biochemical Pathways

This compound affects several biochemical pathways. It is known to produce living vinyl ether polymerizations . As a Lewis acid, it catalyzes the conversion of methanol to triptane and hexamethylbenzene .

Pharmacokinetics

Its solubility in water suggests that it could be readily absorbed and distributed in the body .

Result of Action

This compound is often used as an x-ray opaque penetrant in industrial radiography to improve the contrast between the damage and intact composite . It is also used as a stain in electron microscopy in combination with osmium tetroxide . In the realm of industrial applications, it serves as an efficient catalyst in organic synthesis .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Zinc, as a component of zinc iodide, is known to interact with a variety of enzymes, proteins, and other biomolecules. For instance, zinc ions control intercellular communication and intracellular events that maintain normal physiological processes . These effects are achieved through the modulation of several zinc-dependent proteins, including transcription factors and enzymes of key cell signaling pathways .

Cellular Effects

This compound’s effects on cells are primarily due to the zinc ions it contains. Zinc ions are essential in many physiological processes, including enzyme catalysis, protein structural stabilization, and the regulation of many proteins . Zinc ions can change geometry during catalysis to accommodate substrates and transition states as needed .

Molecular Mechanism

This compound’s molecular mechanism of action is largely due to the zinc ions it contains. Zinc ions can serve as a regulatory factor for many enzymes . They can suppress phosphatase activity and promote phosphorylation reactions .

Temporal Effects in Laboratory Settings

Studies on zinc oxide nanoparticles, which also contain zinc, have shown that they can effectively alleviate continuous volumetric expansion and maximize the utilization of active species .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, research on zinc and zinc compounds has shown that zinc status can affect various physiological processes in animals .

Metabolic Pathways

Zinc ions, a component of this compound, are involved in numerous metabolic pathways. They are critical to many biochemical processes and are recognized as vital micronutrients . Zinc has a full d shell and no ligand field stabilization energy; thus, it is chemically stable regardless of its coordination geometry .

Transport and Distribution

Zinc transporters regulate zinc levels by controlling zinc influx and efflux between extracellular and intracellular compartments, thus modulating the zinc concentration and distribution .

Subcellular Localization

Given the main localization of zinc transporters at the cell membrane, it can be inferred that zinc ions, a component of this compound, may be primarily localized at the cell membrane .

properties

IUPAC Name |

diiodozinc | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2HI.Zn/h2*1H;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAYWVJHJZHQCIE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Zn](I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ZnI2, I2Zn | |

| Record name | zinc iodide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Zinc_iodide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5064968 | |

| Record name | Zinc iodide (ZnI2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless hygroscopic solid; Turns brown on contact with air or light; [Merck Index] White odorless crystalline solid; [MSDSonline] | |

| Record name | Zinc iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8751 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

10139-47-6 | |

| Record name | Zinc iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10139-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zinc iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010139476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc iodide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15961 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zinc iodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39113 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Zinc iodide (ZnI2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc iodide (ZnI2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.347 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the molecular formula and weight of zinc iodide?

A1: The molecular formula of this compound is ZnI₂. It has a molecular weight of 319.22 g/mol.

Q2: How does this compound function as a Lewis acid catalyst?

A2: this compound acts as a Lewis acid due to the presence of the zinc atom, which possesses a vacant orbital and can accept electron pairs from electron-rich species []. This property enables it to activate a variety of substrates, facilitating various organic transformations.

Q3: Can you provide specific examples of reactions catalyzed by this compound?

A3: this compound exhibits catalytic activity in a diverse array of reactions, including: * Group Transfer Polymerization: It catalyzes the polymerization of ethyl acrylate using dimethyl ketene methyl trimethylsilyl acetal as an initiator, yielding polymers with narrow molecular weight distributions [, ]. * Cycloaddition of Carbon Dioxide to Epoxides: In combination with metal chlorides and strong organic bases, this compound facilitates the synthesis of cyclic carbonates from carbon dioxide and epoxides under ambient conditions []. This reaction pathway offers a promising route for utilizing CO₂ as a valuable chemical feedstock. * Enantioselective Cyclopropanation: this compound plays a crucial role in enhancing both the rate and enantioselectivity of cyclopropanation reactions of allylic alcohols, achieving an impressive increase in enantiomeric excess from 80% to 89% for cinnamyl alcohol [].

Q4: What is the role of this compound in the synthesis of triptane?

A4: this compound demonstrates unique activity in the conversion of methanol to 2,2,3-trimethylbutane (triptane) []. This process involves a two-stage mechanism: a heterogeneously catalyzed formation of a carbon-carbon bond, followed by a homogeneously catalyzed sequential methylation. Notably, the selectivity towards triptane is significantly enhanced by the addition of phosphorous or hypophosphorous acid, which donate hydride ions to carbocation intermediates [].

Q5: Are there any limitations to using this compound as a catalyst?

A5: While versatile, the use of this compound in palladium-catalyzed cross-coupling reactions is primarily limited to electron-deficient aryl halides. Its effectiveness is most pronounced with substrates like 2-halopyridines and 4-halopyrimidines [].

Q6: What are the advantages of using this compound solutions in flow research?

A6: this compound solutions offer a unique advantage in flow research due to their adjustable refractive index and compatibility with transparent materials []. These properties are particularly beneficial when studying internal flows within complex geometries, such as aerodynamic devices used in ink-jet printing. Additionally, their electrochromic properties allow for internal flow visualization when combined with transparent conducting electrodes.

Q7: Have computational methods been used to study this compound?

A8: Time-dependent density functional theory (TD-DFT) calculations have been employed to investigate the optical properties of this compound complexes []. These calculations provide insights into the electronic transitions responsible for UV-Vis absorption and light emission, particularly those arising from halide-ligand charge-transfer (XLCT) excited states.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-4-(1-methylethyl)-,cis-(9CI)](/img/structure/B159401.png)

![1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B159409.png)